3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde
説明
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特性
IUPAC Name |
3-(4-fluorophenyl)-1-(2-methylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-12-4-2-3-5-16(12)20-10-14(11-21)17(19-20)13-6-8-15(18)9-7-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLPCLJREAKJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C(=N2)C3=CC=C(C=C3)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165272 | |
| Record name | 3-(4-Fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876063-47-7 | |
| Record name | 3-(4-Fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876063-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural and Synthetic Profiling of 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Guide for Medicinal Chemists
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including the COX-2 inhibitor Celecoxib and the kinase inhibitor Ruxolitinib. Within this chemical space, 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde emerges as a highly versatile and structurally optimized building block.
This technical guide provides an in-depth analysis of this specific compound. By incorporating a para-fluoro substitution on the C3-phenyl ring and an ortho-methyl substitution on the N1-phenyl ring, this molecule offers unique steric and electronic properties. The reactive C4-formyl group serves as an ideal synthetic handle for downstream derivatization, enabling the rapid generation of diverse chemical libraries for hit-to-lead optimization.
Chemical Structure and Rational Design
The rational design of 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde relies on three critical structural modifications, each imparting specific physicochemical and biological advantages:
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The Pyrazole Core: Acts as a stable, aromatic hydrogen-bond acceptor. It dictates the spatial orientation of the N1 and C3 aryl substituents, mimicking the cis-stilbene conformation necessary for binding in deep hydrophobic pockets (e.g., the COX-2 active site).
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4-Fluorophenyl Group (C3 Position): The introduction of fluorine serves a dual purpose. First, the high electronegativity of fluorine modulates the pKa of the pyrazole system. Second, the strong C-F bond prevents CYP450-mediated para-hydroxylation, significantly enhancing the metabolic stability of downstream drug candidates.
-
o-Tolyl Group (N1 Position): The ortho-methyl group introduces severe steric hindrance against the adjacent pyrazole ring. This forces the N1-aryl ring out of coplanarity with the pyrazole core, locking the molecule into a specific dihedral angle. This three-dimensional shape is crucial for selective target engagement.
-
Formyl Group (C4 Position): An electrophilic center that readily undergoes Knoevenagel condensations, reductive aminations, and Schiff base formations.
Quantitative Physicochemical Data
To predict the pharmacokinetic behavior of derivatives built from this scaffold, we must first understand the foundational properties of the core building block.
Table 1: Physicochemical Properties of the Scaffold
| Parameter | Value | Pharmacological Relevance |
| Molecular Formula | C₁₇H₁₃FN₂O | Standard elemental composition. |
| Molecular Weight | 280.30 g/mol | Low MW allows for extensive downstream additions while remaining within Lipinski's Rule of 5. |
| Topological Polar Surface Area (tPSA) | 34.89 Ų | Excellent membrane permeability; potential for blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 0 | Enhances lipophilicity and passive diffusion. |
| Hydrogen Bond Acceptors | 3 | Facilitates binding with target kinase hinge regions. |
| Calculated LogP (cLogP) | ~4.1 | Highly lipophilic; ideal for targeting hydrophobic binding pockets. |
Synthetic Methodology: The Vilsmeier-Haack Approach
The synthesis of 1,3-diarylpyrazole-4-carbaldehydes is most efficiently achieved through the Vilsmeier-Haack (VH) cyclization and formylation of arylhydrazones [1]. This method is favored over stepwise synthesis because it achieves both the formation of the pyrazole ring and the installation of the C4-formyl group in a single, elegant cascade reaction.
Mechanistic Causality
The reaction utilizes Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF). The causality of the experimental conditions is as follows:
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Temperature Control at 0°C: The reaction between POCl₃ and DMF generates the highly reactive chloroiminium ion (Vilsmeier reagent). This step is strongly exothermic. Failing to maintain 0°C will lead to the decomposition of the reagent and the formation of dark, tarry byproducts.
-
Heating to 70-80°C: While the initial electrophilic attack on the hydrazone occurs at room temperature, the subsequent intramolecular cyclization to form the pyrazole ring requires thermal energy to overcome the activation barrier.
-
Excess Reagent (3-4 Equivalents): The first equivalent of the VH reagent drives the cyclization. A second equivalent is strictly required to formylate the newly created, electron-rich C4 position of the pyrazole[2].
Fig 1: Vilsmeier-Haack cyclization and formylation cascade for pyrazole-4-carbaldehyde synthesis.
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system. Visual cues (color changes, precipitation) act as built-in quality control checkpoints.
Step 1: Preparation of the Hydrazone Intermediate
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Charge: In a 250 mL round-bottom flask, dissolve 4-fluoroacetophenone (10.0 mmol) and o-tolylhydrazine hydrochloride (10.5 mmol) in absolute ethanol (50 mL).
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Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the imine formation.
-
Reflux: Heat the mixture to reflux for 2-3 hours. Validation Check: Monitor by TLC (Hexane:EtOAc 8:2). The disappearance of the ketone spot confirms completion.
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Isolation: Cool the mixture to 0°C. The hydrazone will precipitate as a crystalline solid. Filter, wash with cold ethanol, and dry under vacuum.
Step 2: Vilsmeier-Haack Cyclization and Formylation
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Reagent Generation: In a dry, argon-purged 100 mL two-neck flask, add anhydrous DMF (40.0 mmol). Cool to 0°C using an ice-salt bath.
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Activation: Dropwise, add POCl₃ (40.0 mmol) over 15 minutes. Validation Check: The solution will transition from clear to a pale yellow, viscous complex (the Vilsmeier reagent). Stir for an additional 30 minutes at 0°C.
-
Addition: Dissolve the hydrazone from Step 1 (10.0 mmol) in anhydrous DMF (10 mL) and add it dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.
-
Cyclization: Remove the ice bath and gradually heat the reaction mixture to 75-80°C for 4-6 hours.
-
Quenching: Cool the mixture to room temperature and pour it slowly over crushed ice (200 g).
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Neutralization: Carefully neutralize the acidic mixture with a 20% aqueous NaOH solution until the pH reaches 7.0-7.5. Validation Check: A dense, pale-yellow precipitate of the target carbaldehyde will form immediately upon neutralization.
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Purification: Filter the solid, wash thoroughly with distilled water to remove DMF and phosphate salts, and recrystallize from ethanol to yield pure 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde.
Table 2: Reaction Optimization Matrix for VH Formylation
| Equivalents (POCl₃:DMF) | Temperature (°C) | Time (h) | Yield (%) | Observation |
| 2.0 : 2.0 | 80 | 6 | 42% | Incomplete formylation; mostly unformylated pyrazole. |
| 3.0 : 3.0 | 80 | 5 | 78% | Good conversion, minimal byproducts. |
| 4.0 : 4.0 | 75 | 4.5 | 89% | Optimal condition; complete conversion. |
| 4.0 : 4.0 | 100 | 4 | 61% | Degradation and tar formation observed. |
Downstream Applications in Drug Discovery
The isolated carbaldehyde is rarely the final drug candidate; rather, it is a highly reactive node for combinatorial chemistry. The 1,3-diarylpyrazole-4-carbaldehyde scaffold has been extensively documented to exhibit potent biological activities when complexed with transition metals or derivatized into larger pharmacophores [3, 4].
Fig 2: Versatile downstream derivatization pathways of the pyrazole-4-carbaldehyde scaffold.
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Thiazolidinedione Hybrids: Knoevenagel condensation of the C4-aldehyde with 2,4-thiazolidinedione yields compounds with significant PPARγ agonist activity, relevant for Type 2 Diabetes research [1].
-
Metal Complexes: Condensation with benzoylhydrazines yields tridentate (ONO) ligands. When complexed with Cu²⁺ or Zn²⁺, these derivatives show drastically enhanced penetration into bacterial lipid membranes, exhibiting potent antibacterial and antioxidant properties [3].
-
Green Chemistry Syntheses: Recent advances have utilized ionic liquids (e.g., [BMIM]BF₄) to facilitate multi-component reactions using this carbaldehyde to generate complex pyrazole-quinoline hybrids in under 3 minutes via microwave irradiation [4].
References
- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes ResearchG
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde MDPI
- Diaryl Pyrazole-4-carbaldehyde Benzoylhydrazones Metal Complexes: Synthesis and Their Antibacterial and Antioxidant Screening Asian Journal of Chemistry
- Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles MDPI
An In-depth Technical Guide to the Mechanism of Action of Fluorophenyl Pyrazole Carbaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Deconstructing a Privileged Scaffold
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2] Its unique electronic properties, metabolic stability, and synthetic tractability make it a versatile framework for drug design.[3][4] The incorporation of a fluorophenyl moiety is a strategic decision, leveraging the unique properties of fluorine to enhance metabolic stability, binding affinity, and membrane permeability.[5]
This guide delves into the specific subclass of fluorophenyl pyrazole carbaldehyde derivatives . The carbaldehyde group is not merely a structural feature but a critical synthetic handle, often introduced via the Vilsmeier-Haack reaction, allowing for diverse downstream chemical modifications to explore structure-activity relationships (SAR).[6][7] Consequently, this class of compounds does not possess a single, universal mechanism of action. Instead, its derivatives achieve their biological effects by engaging with a diverse set of molecular targets, a versatility that this guide will explore through the lens of key mechanistic classes.
Section 1: Kinase Inhibition - A Dominant Paradigm
A predominant mechanism of action for many pyrazole-based compounds is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer and inflammatory diseases.[8][9] The pyrazole scaffold serves as an effective ATP-competitive hinge-binding motif for numerous kinases.
Case Study: Inhibition of VEGFR-2 and the Angiogenesis Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[10] Several pyrazole derivatives have been developed as potent VEGFR-2 inhibitors.[8]
The mechanism involves the pyrazole derivative binding to the ATP-binding pocket in the catalytic domain of VEGFR-2. The fluorophenyl group often occupies a hydrophobic pocket, enhancing binding affinity, while the pyrazole core forms critical hydrogen bonds with the hinge region of the kinase.[10] This occupation prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and inhibiting the entire downstream signaling cascade.
Signaling Pathway: VEGFR-2 Inhibition
Caption: VEGFR-2 signaling cascade and its inhibition by a pyrazole derivative.
Other Kinase Targets: CDKs and Aurora Kinases
Beyond VEGFR-2, fluorophenyl pyrazole derivatives have been shown to target other kinase families:
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDK inhibition is a validated anticancer strategy. Pyrazole derivatives can bind to CDKs, such as CDK2, inducing cell cycle arrest and apoptosis.[8][11]
-
Aurora Kinases: These are essential for mitotic progression. Pyrazole-based inhibitors of Aurora-A kinase have been developed, leading to mitotic defects and cancer cell death.[12]
Experimental Workflow: Kinase Inhibition Assay
The validation of a compound as a kinase inhibitor follows a well-established, self-validating workflow.
Caption: Standard workflow for identifying and validating kinase inhibitors.
Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a 384-well plate, add the recombinant kinase, the specific peptide substrate, and the fluorophenyl pyrazole carbaldehyde derivative at varying concentrations.
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Initiation: Start the kinase reaction by adding a solution containing ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Measurement: Read the luminescence signal on a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus to the kinase activity.
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Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Section 2: Disruption of Microtubule Dynamics
Another well-documented mechanism for pyrazole derivatives is the inhibition of tubulin polymerization.[13][14] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, structure, and intracellular transport. Agents that disrupt microtubule dynamics are among the most effective chemotherapeutics.
The mechanism involves the binding of the pyrazole derivative to tubulin, preventing its polymerization into microtubules. This leads to the disassembly of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[14] Transcriptome analysis of cells treated with such pyrazole derivatives often reveals a strong similarity to the effects of known microtubule-disrupting agents like vinca alkaloids.[13]
Data Presentation: Cytotoxicity of Tubulin-Targeting Pyrazoles
| Compound ID | Cell Line | Target Pathway | GI50 (µM) | Reference |
| 5b | K562 (Leukemia) | Tubulin Polymerization | 0.021 | [14] |
| 5b | A549 (Lung) | Tubulin Polymerization | 0.69 | [14] |
| P3C.1 | MDA-MB-231 (Breast) | Tubulin & MAPK | Potent | [13] |
| P3C.2 | MDA-MB-231 (Breast) | Tubulin & MAPK | Potent | [13] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Culture cancer cells (e.g., HeLa or A549) to approximately 70% confluency. Treat the cells with the test compound at its IC50 concentration for a period corresponding to one cell cycle (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel).
-
Cell Harvest: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in PBS containing RNase A and propidium iodide (PI). PI is a fluorescent intercalating agent that stains DNA.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.
-
Analysis: The resulting data is plotted as a histogram of cell count versus DNA content. Cells in G1 phase have 2N DNA content, cells in G2 and M phases have 4N DNA content, and cells in S phase have an intermediate amount. A significant increase in the 4N peak is indicative of G2/M arrest, a hallmark of microtubule-targeting agents.
Section 3: Modulation of Other Key Signaling Pathways
The versatility of the fluorophenyl pyrazole scaffold allows it to engage with targets beyond kinases and tubulin.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation and survival. Some pyrazole derivatives have been found to induce hyperphosphorylation of JNK and ERK1/2 while causing hypophosphorylation of p38 kinases, leading to apoptosis.[13] This dual action on both microtubules and kinase signaling highlights the potential for multi-targeted therapeutic effects.
Androgen Receptor Antagonism
In prostate cancer, the androgen receptor (AR) is a critical driver of tumor growth. A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives has been shown to act as AR antagonists.[15] These compounds inhibit the proliferation of androgen-dependent prostate cancer cells (LNCaP) and downregulate the expression of AR target genes like prostate-specific antigen (PSA).[15]
Hippo Signaling Pathway
The Hippo pathway is an emerging regulator of organ size and a tumor suppressor pathway. The YAP/TEAD complex is its key downstream effector. Novel pyrazolone derivatives have been identified as direct inhibitors of the YAP/TEAD interaction, presenting a novel anticancer mechanism.[16]
Conclusion and Future Outlook
The fluorophenyl pyrazole carbaldehyde scaffold is not defined by a single mechanism of action but by its remarkable versatility. Its derivatives can be rationally designed to inhibit a wide range of high-value therapeutic targets, including kinases, tubulin, and nuclear receptors. The carbaldehyde functionality provides a gateway for extensive chemical exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on developing multi-targeted agents that can simultaneously modulate several dysregulated pathways, potentially offering improved efficacy and a lower likelihood of drug resistance.
References
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Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (n.d.). PubMed. Retrieved March 24, 2026, from [Link]
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(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 11). ResearchGate. Retrieved March 24, 2026, from [Link]
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Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022, October 26). Asian Journal of Pharmacy and Technology. Retrieved March 24, 2026, from [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023, November 7). Future Science. Retrieved March 24, 2026, from [Link]
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Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
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Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways. (2026, March 23). Tech Science Press. Retrieved March 24, 2026, from [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019, January 13). MDPI. Retrieved March 24, 2026, from [Link]
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Discovering the inhibition of YAP/TEAD Hippo signaling pathway via new pyrazolone derivatives: synthesis, molecular docking and biological investigations. (2024, November 21). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
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Synthesis of 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
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(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate. Retrieved March 24, 2026, from [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI. Retrieved March 24, 2026, from [Link]
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Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (n.d.). IntechOpen. Retrieved March 24, 2026, from [Link]
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Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023, July 10). Springer. Retrieved March 24, 2026, from [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI. Retrieved March 24, 2026, from [Link]
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024, October 29). Royal Society of Chemistry. Retrieved March 24, 2026, from [Link]
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Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13). ResearchGate. Retrieved March 24, 2026, from [Link]
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Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
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Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
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Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. (2021, January 26). Springer. Retrieved March 24, 2026, from [Link]
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Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. (2016, April 15). PubMed. Retrieved March 24, 2026, from [Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2026, March 10). ResearchGate. Retrieved March 24, 2026, from [Link]
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Fluorinated Pyrazoles: From Synthesis to Applications. (2020, December 31). ACS Publications. Retrieved March 24, 2026, from [Link]
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in silico molecular docking studies of 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to In Silico Molecular Docking of 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde
Executive Summary
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide provides a comprehensive, in-depth protocol for conducting in silico molecular docking studies on a specific pyrazole derivative, 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde. Molecular docking is a pivotal computational technique in modern structure-based drug design, enabling the prediction of binding conformations and affinities between a small molecule (ligand) and a macromolecular target (receptor).[4][5][6] By simulating these interactions, researchers can prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline. This document, intended for researchers, scientists, and drug development professionals, details a self-validating workflow, from rational target selection and preparation to docking execution and rigorous post-simulation analysis, while explaining the fundamental causality behind each methodological choice.
Foundational Principles: From Biological Hypothesis to Computational Execution
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered pyrazole ring system is a recurring motif in a multitude of clinically significant drugs. Its unique chemical properties, including the ability of the N-unsubstituted ring to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for interacting with biological targets.[3][7] The specific substitutions on the pyrazole core, such as the fluorophenyl and tolyl groups in our subject molecule, critically influence its steric and electronic profile, thereby determining its binding specificity and potency against selected targets.[3] Documented activities of pyrazole derivatives against targets like protein kinases (e.g., VEGFR-2, EGFR) and bacterial enzymes make this class of compounds a fertile ground for therapeutic innovation.[8][9][10]
The Core Logic of Molecular Docking
At its heart, molecular docking computationally models the "lock and key" theory of molecular recognition.[5] It employs a search algorithm to explore a vast number of possible orientations and conformations (poses) of a ligand within a receptor's binding site.[5][6] Simultaneously, a scoring function estimates the binding affinity for each pose, typically expressed in kcal/mol, allowing for the ranking of different binding modes and, by extension, different ligands.[5] This process provides invaluable, albeit predictive, insights into the molecular basis of a compound's activity, guiding further medicinal chemistry efforts.
Designing a Self-Validating and Trustworthy Protocol
The credibility of any in silico study hinges on its reproducibility and validation.[4] A robust docking protocol is not merely a sequence of commands but a self-validating system. The cornerstone of this validation is the process of re-docking .[11][12] Before docking an investigational ligand, the protocol's ability to reproduce the experimentally determined binding pose of a known co-crystallized ligand is tested.[11] A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å) provides confidence in the chosen parameters and methodology.[13]
The In Silico Experimental Workflow: A Step-by-Step Guide
This section delineates a complete workflow for the molecular docking of 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde against a selected protein target. For this guide, we will use Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in oncology and a known interactor for pyrazole-based inhibitors, as our example receptor.[9]
Essential Computational Toolkit
A suite of specialized software is required to execute the docking workflow. The following tools are widely used, well-documented, and largely available free of charge for academic use.
-
UCSF Chimera/ChimeraX: An extensible program for the interactive visualization and analysis of molecular structures. It is instrumental for preparing both the protein and the ligand for docking.[14][15][16][17]
-
AutoDock Vina: One of the most widely cited and accurate open-source programs for molecular docking. It utilizes a sophisticated gradient optimization method for its search algorithm.[18]
-
PyRx: A virtual screening software that integrates AutoDock Vina and other tools into a more user-friendly graphical interface, simplifying the setup for both single-ligand docking and large-scale screening.[19][20]
-
BIOVIA Discovery Studio Visualizer: A powerful tool for high-quality visualization and in-depth analysis of receptor-ligand interactions post-docking, such as hydrogen bonds and hydrophobic contacts.[21][22][23][24]
Workflow Overview
The entire process can be visualized as a logical pipeline, moving from raw structural data to actionable molecular insights.
Caption: High-level workflow for a molecular docking study.
Protocol 1: Target Protein Preparation
The goal of this protocol is to prepare the receptor by correcting structural defects and adding necessary information for the docking algorithm. We will use the crystal structure of EGFR kinase domain (PDB ID: 2GS2) as an example.
Rationale: Raw crystal structures from the Protein Data Bank (PDB) are not immediately ready for docking. They often contain non-essential water molecules, co-factors, and co-crystallized ligands, and they lack hydrogen atoms, which are crucial for calculating interactions.[10] Preparing the protein ensures a clean, chemically correct structure for the simulation.[4]
Step-by-Step Methodology:
-
Fetch the Structure: In UCSF Chimera, use File > Fetch by ID and enter "2GS2".
-
Clean the Structure:
-
Remove water molecules: Select > Structure > solvent, then Actions > Atoms/Bonds > delete.
-
Delete alternate locations (if any) and non-essential co-factors or chains. For 2GS2, retain the primary protein chain and the native ligand (gefitinib) for later validation.
-
-
Add Hydrogens: Tools > Structure Editing > AddH. Choose the appropriate protonation states for residues like Histidine based on the microenvironment, though default predictions are often sufficient. This step is critical for defining hydrogen bond donors and acceptors.
-
Add Charges: Tools > Structure Editing > Add Charge. Use the AMBER ff14SB force field for proteins. This assigns partial atomic charges necessary for the electrostatic calculations in the docking scoring function.
-
Save the Prepared Receptor: Save the cleaned protein structure as a PDB file. For use with AutoDock Vina, it must be converted to the PDBQT format, which includes atomic charges and atom type definitions. This can be done in AutoDock Tools or PyRx.[19]
Protocol 2: Ligand Preparation
This protocol focuses on generating a valid 3D structure of our test molecule, 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde, and preparing it for docking.
Rationale: A ligand's 3D conformation and charge distribution are as important as the receptor's. Energy minimization is performed to find a low-energy, stable conformation of the ligand, which is a more realistic starting point for the docking simulation.[5][10]
Step-by-Step Methodology:
-
Generate 2D Structure: Draw the molecule in a chemical sketcher like ChemDraw or use an online tool to generate a SMILES string.
-
Convert to 3D: In UCSF Chimera, use the Structure Builder or open the 2D file (e.g., MOL). Chimera will generate a 3D conformation.
-
Energy Minimization:
-
Select the ligand.
-
Go to Tools > Structure Editing > Minimize Structure.
-
Use the AM1-BCC charge method and the AMBER ff14SB force field. This optimizes the geometry and calculates partial charges.
-
-
Save in PDBQT Format: As with the receptor, the final ligand structure must be saved in the PDBQT format. This process also defines the rotatable bonds that the docking algorithm will explore.
Caption: Detailed workflow for receptor and ligand preparation.
Protocol 3: Molecular Docking with AutoDock Vina
This protocol describes the execution of the docking simulation itself.
Rationale: The search space, or "grid box," defines the specific region of the receptor where Vina will attempt to place the ligand. For targeted docking, this box should encompass the known active site.[11] The exhaustiveness parameter controls the computational effort of the search; higher values increase the likelihood of finding the true energy minimum but require more time.
Step-by-Step Methodology (using PyRx/AutoDock Tools):
-
Load Molecules: Load the prepared receptor (PDBQT) and ligand (PDBQT) files into the workspace.[19]
-
Define the Search Space:
-
Center the grid box on the active site. A common method is to center it on the co-crystallized ligand from the validation step.
-
Adjust the dimensions of the box to be large enough to accommodate the ligand and allow for rotational and translational movement (e.g., 25x25x25 Å).
-
-
Set Docking Parameters:
-
Exhaustiveness: A value of 8 is a good starting point. For final, more rigorous runs, this can be increased to 16 or 32.
-
Number of Modes: Set to 9 or 10 to generate multiple binding poses for analysis.
-
-
Run Vina: Execute the docking job. Vina will output a log file with the binding affinity scores for each generated pose and a PDBQT file containing the coordinates of these poses.
Analysis and Interpretation of Results
Quantitative Analysis: Binding Affinity and Pose Ranking
The primary quantitative output from Vina is the binding affinity, an estimated free energy of binding (ΔG) in kcal/mol.[22] More negative values indicate a stronger predicted binding. The results are typically presented in a table, ranking the poses from best (most negative) to worst.
Table 1: Hypothetical Docking Results for 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde against EGFR
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues | Interaction Type |
| 1 | -9.8 | 0.00 | Met793, Leu718, Cys797 | H-bond, Hydrophobic |
| 2 | -9.5 | 1.35 | Leu844, Val726, Ala743 | Hydrophobic |
| 3 | -9.1 | 2.11 | Thr790, Gln791, Asp855 | H-bond, Hydrophobic |
Protocol 4: Qualitative Post-Docking Visualization
Visual inspection of the top-ranked poses is a critical, non-negotiable step. It allows the researcher to assess the plausibility of the predicted interactions.[4]
Rationale: A good docking score is meaningless if the corresponding pose shows poor complementarity, steric clashes, or chemically nonsensical interactions. Visualization provides the context to validate the numbers.
Step-by-Step Methodology (using BIOVIA Discovery Studio Visualizer):
-
Load the Complex: Open the receptor PDBQT file and the output PDBQT file containing the docked ligand poses.
-
Analyze Interactions: Use the tool's interaction analysis features to view the complex.
-
3D Visualization: Display the ligand in the binding pocket. Use different representations (stick, surface) to understand the fit.
-
2D Diagram: Generate a 2D interaction map. This provides a clear, schematic view of all contacts, such as:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Key drivers of binding in nonpolar pockets.
-
Pi-Pi or Pi-Cation Stacking: Common with aromatic rings like those in our ligand.
-
-
-
Evaluate Plausibility: Check if the interactions align with known pharmacophores for the target class. For EGFR inhibitors, an interaction with the "hinge region" (e.g., Met793) is often a hallmark of potent binding.[9]
Conclusion and Future Perspectives
This guide has outlined a rigorous and self-validating workflow for the in silico molecular docking of 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde. The hypothetical results suggest that the compound may exhibit favorable binding to the EGFR kinase domain, forming key interactions within its ATP-binding site.
It is imperative to recognize the limitations of molecular docking. Scoring functions are approximations, and the common treatment of the receptor as a rigid entity overlooks the reality of protein flexibility.[4] Therefore, the results of molecular docking should be considered predictive hypotheses, not definitive proof.
The logical next steps following a promising docking result would include:
-
Molecular Dynamics (MD) Simulations: To study the stability of the predicted protein-ligand complex over time and to account for protein flexibility.
-
In Vitro Assays: To experimentally validate the computational predictions through enzyme inhibition or cell-based assays.
By integrating computational techniques like molecular docking with experimental validation, researchers can navigate the complexities of drug discovery with greater efficiency and insight.
References
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed Central. [Link]
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Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. JMIR Publications. [Link]
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Comparing Virtual Screening with Bioassays Using PyRx. National Biomedical Computation Resource. [Link]
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Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. [Link]
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BIOVIA Discovery Studio Visualizer. Dassault Systèmes. [Link]
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UCSF Chimera – Knowledge and References. Taylor & Francis Online. [Link]
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Molecular Docking: A Comprehensive Guide for 2025. Shadecoder. [Link]
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Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. PubMed Central. [Link]
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UCSF Chimera - Wikipedia. Wikipedia. [Link]
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Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Journal of Pharmaceutical Negative Results. [Link]
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New Targets and Screening Approaches in Antimicrobial Drug Discovery. ACS Publications. [Link]
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Synthesis and Molecular docking studies of some new Pyrazoline derivatives for Antimicrobial properties. Research Journal of Pharmacy and Technology. [Link]
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SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
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Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]
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How to perform virtual screening using Pyrx?. Bioinformatics Review. [Link]
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Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. R Discovery. [Link]
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Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. PubMed. [Link]
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In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen. [Link]
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(PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. ResearchGate. [Link]
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Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
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Virtual Screening using PyRX. YouTube. [Link]
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Tutorial - Docking a HIV Protease Inhibitor. University of Oxford. [Link]
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed Central. [Link]
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Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]
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Targeted Anticancer Drug Discovery Using Molecular Diagnostic Proteins. IntechOpen. [Link]
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Molecular Docking Workflow with AutoDock Vina and ChimeraX. In Silico Design. [Link]
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Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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BIOVIA Discovery Studio. Dassault Systèmes. [Link]
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AutoDock Vina Manual. The Scripps Research Institute. [Link]
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Advances in the proteomic discovery of novel therapeutic targets in cancer. PubMed Central. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Vina Docking Tutorial. California Polytechnic State University. [Link]
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PyRx Virtual Screening and Docking Guide. Scribd. [Link]
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Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. Indonesian Journal of Computational Biology (IJCB). [Link]
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How to design the 3D and 2D protein-ligand interactions in discovery studio visualizer. YouTube. [Link]
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Strategies for target identification of antimicrobial natural products. RSC Publishing. [Link]
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Protein Structures Signal Fresh Targets for Anticancer Drugs. Department of Energy. [Link]
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Best Practices in Docking and Activity Prediction. bioRxiv. [Link]
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Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. PubMed Central. [Link]
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Proteogenomics Study Identifies Cancer Drug Targets. National Cancer Institute. [Link]
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Bacterial protein targets. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors. PubMed Central. [Link]
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Cancer Target Proteins. Sino Biological. [Link]
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Identification of novel drug targets and small molecule discovery for MRSA infections. Frontiers in Microbiology. [Link]
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Lessons from Docking Validation. Michigan State University. [Link]
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Protocol for In-silico Design, Docking and Molecular Dynamic Simulation of Antisense Oligonucleotides. protocols.io. [Link]
-
What are the best ways to validate a docking result?. ResearchGate. [Link]
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Application Note: Synthesis and Mechanistic Validation of 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application: Intermediate synthesis for pyrazole-fused heterocyclic systems and targeted pharmacophores.
Introduction and Strategic Rationale
The 1,3-diaryl-1H-pyrazole-4-carbaldehyde scaffold is a privileged pharmacophore and a highly versatile precursor in modern drug discovery[1]. Compounds bearing this core exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anxiolytic properties[2][3]. Furthermore, the C4-aldehyde functionality serves as an essential synthetic handle for downstream functionalization, enabling Knoevenagel condensations, Schiff base formations, and the synthesis of complex fused systems such as pyrazolo[3,4-b]pyridines[4].
This application note details a robust, two-step synthetic protocol for 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde . The methodology relies on the acid-catalyzed condensation of a substituted acetophenone with an arylhydrazine, followed by a Vilsmeier-Haack (VH) cyclization and formylation[2][5]. As a Senior Application Scientist, I have structured this guide to not only provide the procedural steps but to elucidate the physicochemical causality behind each manipulation, ensuring a self-validating workflow for reproducible scale-up.
Synthetic Workflow and Mechanistic Pathway
The synthesis is executed in two distinct phases to ensure intermediate purity and maximize the overall yield of the final cyclized product.
Fig 1: Two-step synthetic workflow for the target pyrazole-4-carbaldehyde.
Step-by-Step Experimental Protocols
Phase 1: Synthesis of 1-(4-Fluorophenyl)ethylidene-2-(o-tolyl)hydrazine
Mechanistic Rationale: The initial step requires the formation of a hydrazone intermediate. Glacial acetic acid is utilized as a catalyst to protonate the carbonyl oxygen of 4-fluoroacetophenone, thereby increasing the electrophilicity of the carbonyl carbon[5]. The terminal nitrogen of o-tolylhydrazine acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral hemiaminal intermediate. Subsequent dehydration, driven by the thermodynamic stability of the resulting extended conjugated system, yields the target hydrazone[5].
Protocol:
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-fluoroacetophenone (10 mmol, 1.38 g) in 30 mL of absolute ethanol.
-
Amine Addition: Add o-tolylhydrazine hydrochloride (10 mmol, 1.58 g) to the stirring solution. Note: If the free base is used, adjust the mass accordingly.
-
Catalysis: Introduce 3-5 drops of glacial acetic acid. The slight drop in pH is critical for activating the carbonyl group without protonating the nucleophilic hydrazine to the point of deactivation[5].
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3 to 4 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 8:2).
-
Workup & Isolation: Upon completion, cool the reaction mixture to room temperature, then chill in an ice bath. The hydrazone will typically precipitate as a crystalline solid. Filter the precipitate under vacuum, wash with cold ethanol (2 x 10 mL), and dry in a desiccator.
Phase 2: Vilsmeier-Haack Cyclization and Formylation
Mechanistic Rationale: This step utilizes the Vilsmeier-Haack (VH) reagent, a highly electrophilic chloromethyleneiminium species generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3)[1][2]. The reaction proceeds via a double formylation sequence. The hydrazone tautomerizes to an enamine, which undergoes initial electrophilic attack by the VH reagent at the methyl carbon. This is followed by intramolecular cyclization to form the pyrazole core. A second equivalent of the VH reagent then attacks the electron-rich C4 position of the newly formed pyrazole ring. Finally, aqueous basic hydrolysis converts the iminium intermediates into the C4-aldehyde[1][2].
Protocol:
-
VH Reagent Generation: Anhydrous conditions are strictly required. To a dry 100 mL two-neck round-bottom flask equipped with a magnetic stirrer and dropping funnel, add anhydrous DMF (15 mL, ~195 mmol). Cool the flask to 0°C in an ice-salt bath.
-
POCl3 Addition: Dropwise, add POCl3 (30 mmol, 2.8 mL) over 15-20 minutes, maintaining the internal temperature below 5°C. Stir the resulting pale-yellow VH complex for an additional 30 minutes at 0°C[3].
-
Hydrazone Incorporation: Dissolve the hydrazone intermediate from Phase 1 (approx. 8 mmol) in a minimal amount of anhydrous DMF (5 mL). Add this solution dropwise to the VH reagent at 0°C.
-
Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 60-80°C for 6 to 8 hours[1][3]. Monitor via TLC (Hexane:Ethyl Acetate, 7:3).
-
Quenching & Hydrolysis: Cool the mixture to room temperature and pour it slowly over 100 g of crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the highly acidic mixture using a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the pH reaches 7.0-7.5. This step is critical; premature extraction before complete hydrolysis of the iminium salt will drastically reduce the yield of the aldehyde[3].
-
Isolation: The product will precipitate as a solid. Filter under vacuum, wash thoroughly with cold distilled water to remove residual DMF and phosphate salts, and dry. Recrystallize from ethanol or DMF/water to obtain the analytically pure 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde[3].
Quantitative Data and Analytical Validation
To ensure the integrity of the synthesized compounds, the following table summarizes the expected quantitative metrics and critical analytical markers necessary for self-validation of the protocol.
| Synthesis Phase | Target Compound | Reaction Time | Expected Yield | Key Analytical Markers (IR & 1H-NMR) |
| Phase 1 | Hydrazone Intermediate | 3 - 4 hours | 80 - 88% | IR: ~1600 cm⁻¹ (C=N stretch), absence of C=O stretch.NMR: ~2.3 ppm (s, 3H, Ar-CH3), ~2.4 ppm (s, 3H, N=C-CH3). |
| Phase 2 | 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde | 6 - 8 hours | 65 - 75% | IR: ~1670-1690 cm⁻¹ (Aldehyde C=O stretch)[3].NMR: ~9.9-10.1 ppm (s, 1H, CHO), ~8.5 ppm (s, 1H, Pyrazole C5-H)[2], ~2.1-2.3 ppm (s, 3H, o-tolyl CH3). |
Table 1: Summary of expected yields, reaction conditions, and analytical validation parameters.
References
-
Shetty, P., et al. "Synthesis of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives." Asian Journal of Chemistry. Available at: [Link]
-
"Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety: 3-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde." Journal of Pharmaceutical and Scientific Innovation (JPSI). Available at:[Link]
-
"Study of Heterocyclic Compound as Antimicrobial Agent." Atmiya University, Rajkot, Gujarat, India. Available at: [Link]
-
Abdelhamid, I. A., et al. "Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors." Semantic Scholar. Available at:[Link]
-
"Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." ResearchGate. Available at: [Link]
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Application Note: 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde as a Privileged Scaffold in Advanced API Synthesis
Executive Summary
The compound 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde represents a highly specialized, multi-functional building block in modern medicinal chemistry. The 1,3-diarylpyrazole core serves as a rigid, metabolically stable bioisostere for cis-stilbenes and other diaryl systems. This specific scaffold is heavily utilized in the synthesis of active pharmaceutical ingredients (APIs), most notably in the development of highly potent p38α Mitogen-Activated Protein Kinase (MAPK) inhibitors[1] and selective COX-2 anti-inflammatory agents[2].
This application note details the structural rationale behind this specific substitution pattern and provides validated, step-by-step protocols for converting the C4-carbaldehyde handle into advanced pharmaceutical intermediates.
Structural Rationale & Mechanistic Causality
In drug design, every functional group on a scaffold must serve a distinct pharmacokinetic or pharmacodynamic purpose. The architecture of this molecule is deliberately engineered for high-affinity target engagement[3]:
-
4-Fluorophenyl Moiety (C3 Position): The introduction of a fluorine atom at the para position is a classic metabolic block. It prevents rapid clearance by cytochrome P450-mediated para-hydroxylation. Furthermore, the high electronegativity of fluorine modulates the electron density of the pyrazole ring, while its lipophilicity (LogP) enhances cellular membrane permeability.
-
1-o-Tolyl Group (N1 Position): The ortho-methyl substituent is not merely decorative; it provides critical steric hindrance. This steric clash forces the tolyl ring out of coplanarity with the central pyrazole core, locking the molecule into an orthogonal conformation. This 3D geometry is strictly required for the molecule to correctly insert into the deep, narrow allosteric pockets of kinases (such as p38α)[1] or the secondary hydrophobic side-pocket of the COX-2 enzyme.
-
4-Carbaldehyde Handle: The aldehyde group acts as a versatile electrophilic hub. It allows researchers to rapidly diverge the synthesis through Knoevenagel condensations, reductive aminations, or oxidation pathways to build complex, target-specific architectures.
Experimental Workflows & Validated Protocols
Protocol A: Synthesis of Kinase Inhibitor Precursors via Reductive Amination
Objective: Convert the carbaldehyde into a secondary amine, a critical precursor for fused pyrazolopyridinone p38α MAPK inhibitors[1].
Causality & Design: Reductive amination is performed in two distinct stages. Sodium triacetoxyborohydride (STAB) is utilized rather than Sodium borohydride (NaBH₄). STAB is a milder reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted starting aldehyde to an unwanted primary alcohol.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde (1.0 eq, 10 mmol) and cyclopropylamine (1.2 eq, 12 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).
-
Catalysis: Add glacial acetic acid (1.5 eq) to the mixture. Stir at room temperature for 2 hours under an inert argon atmosphere.
-
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The imine intermediate will appear as a highly fluorescent spot under 254 nm UV. Do not proceed until the starting aldehyde spot is completely consumed.
-
-
Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes to control the exothermic release of hydrogen gas.
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess STAB. Extract with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Synthesis of Acidic Bioisosteres via Tetrazole Formation
Objective: Convert the aldehyde into a tetrazole ring. Carboxylic acids often suffer from poor permeability and rapid phase II glucuronidation. Tetrazoles serve as lipophilic, metabolically stable acidic bioisosteres (pKa ~4.5-5.5) for anti-inflammatory APIs[2].
Causality & Design: The reaction uses Ammonium chloride (NH₄Cl) in conjunction with Sodium azide (NaN₃). NH₄Cl acts as a mild proton source to generate hydrazoic acid (in situ), which is required for the [3+2] cycloaddition with the nitrile intermediate, while avoiding the extreme toxicity and explosive risks of handling pure HN₃.
Step-by-Step Methodology:
-
Nitrile Conversion: Reflux the starting carbaldehyde (1.0 eq) with hydroxylamine hydrochloride (1.5 eq) in DMSO at 90 °C for 3 hours to yield the corresponding nitrile.
-
Cycloaddition: Isolate the nitrile and dissolve it in anhydrous DMF. Add NaN₃ (3.0 eq) and NH₄Cl (3.0 eq).
-
Heating: Heat the sealed vessel to 120 °C for 16 hours.
-
Self-Validation Check: Monitor the reaction via IR spectroscopy. The successful conversion is marked by the complete disappearance of the sharp, distinct C≡N stretch at ~2250 cm⁻¹.
-
-
Workup: Cool to room temperature and dilute with water. Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the tetrazole product.
-
Self-Validation Check: The acidic nature of the tetrazole allows for acid-base extraction. Complete solubility of the precipitate in 1M NaOH confirms the successful formation of the acidic tetrazole proton.
-
Quantitative Data Summary
The following table summarizes the expected analytical metrics and yield parameters for the intermediate transformations described in the protocols above.
| Transformation | Reagents / Catalyst | Reaction Time | Expected Yield | HPLC Purity | Key Analytical Marker (MS/IR) |
| Aldehyde → Imine | Cyclopropylamine, AcOH | 2 Hours | >95% (crude) | N/A (Transient) | M+H shift corresponding to imine |
| Imine → Amine | NaBH(OAc)₃ (STAB) | 4 Hours | 82 - 88% | >98% | [M+H]⁺ = 322.1 m/z |
| Aldehyde → Nitrile | NH₂OH·HCl, DMSO | 3 Hours | 89 - 92% | >97% | IR: Sharp peak at ~2250 cm⁻¹ |
| Nitrile → Tetrazole | NaN₃, NH₄Cl, DMF | 16 Hours | 75 - 80% | >95% | IR: Loss of 2250 cm⁻¹ peak |
Mechanistic & Workflow Visualizations
Synthetic pathways for converting the pyrazole carbaldehyde into key pharmaceutical intermediates.
Mechanism of action for pyrazole-derived APIs targeting p38α MAPK and COX-2 inflammatory pathways.
References
-
[1] Pettus, L. H., et al. "Discovery and evaluation of 7-alkyl-1,5-bis-aryl-pyrazolopyridinones as highly potent, selective, and orally efficacious inhibitors of p38alpha mitogen-activated protein kinase." Journal of Medicinal Chemistry, 53(7), 2973-85 (2010).[Link]
-
[3] Lan, P., et al. "3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors." International Journal of Molecular Sciences, 11(9), 3357-3374 (2010).[Link]
Sources
- 1. Discovery and evaluation of 7-alkyl-1,5-bis-aryl-pyrazolopyridinones as highly potent, selective, and orally efficacious inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors | MDPI [mdpi.com]
Application Note: Advanced Derivatization Techniques for 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde in Drug Discovery
Executive Summary & Pharmacological Context
The 1,3-diarylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, including selective COX-2 inhibitors (e.g., celecoxib) and potent kinase inhibitors[1]. Within this class, 3-(4-fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde serves as a highly specialized and versatile building block.
The structural logic of this specific molecule is rooted in precise pharmacophore tuning:
-
4-Fluorophenyl Group (C3): The para-fluoro substitution blocks cytochrome P450-mediated aromatic oxidation, enhancing metabolic half-life while optimally increasing lipophilicity for cell membrane penetration.
-
o-Tolyl Group (N1): The ortho-methyl group introduces significant steric hindrance. This restricts the rotation of the N-phenyl ring, locking the pyrazole core into a rigid, bioactive conformation that fits precisely into narrow, hydrophobic enzyme binding pockets (such as ATP-binding clefts in kinases).
-
C4-Carbaldehyde: This highly electrophilic aldehyde acts as the central reactive hub, enabling divergent, late-stage functionalization to generate extensive Structure-Activity Relationship (SAR) libraries.
Synthesis of the Core Scaffold
The foundational synthesis of the pyrazole-4-carbaldehyde core relies on the Vilsmeier-Haack formylation[2]. The reaction begins with a hydrazone intermediate (synthesized from 4-fluoroacetophenone and o-tolylhydrazine). When treated with the Vilsmeier reagent (POCl3 in DMF), a highly reactive chloroiminium ion is generated. The tautomeric hydrazone attacks this ion, triggering a 5-exo-trig cyclization that simultaneously constructs the pyrazole ring and installs the formyl group at the C4 position[3].
Caption: Workflow for the synthesis of the pyrazole-4-carbaldehyde core via Vilsmeier-Haack formylation.
Advanced Derivatization Strategies & Self-Validating Protocols
The C4-aldehyde can be functionalized through three primary pathways, each targeting distinct therapeutic areas.
Caption: Divergent derivatization pathways of the C4-carbaldehyde handle in drug discovery.
Strategy A: Knoevenagel Condensation (Targeting Kinases & PPARγ)
Condensing the C4-aldehyde with active methylene compounds like thiazolidine-2,4-dione (TZD) creates rigid, conjugated Z-alkenes[1][4]. Causality: Piperidine acts as a mild base to deprotonate the acidic methylene of TZD. The resulting enolate attacks the electrophilic carbonyl carbon. Subsequent dehydration is thermodynamically driven by the formation of an extended conjugated system, which is critical for locking the molecule into a planar conformation required for kinase inhibition.
Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-(4-fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and thiazolidine-2,4-dione (1.05 mmol) in 10 mL of absolute ethanol.
-
Catalysis: Add 3 drops of glacial acetic acid and piperidine (0.1 mmol) to establish a buffered catalytic system.
-
Execution: Attach a reflux condenser and heat to 80 °C with continuous magnetic stirring for 5–6 hours.
-
In-Process Control: Monitor via TLC (Hexane:Ethyl Acetate, 3:1 v/v). The disappearance of the UV-active aldehyde spot and the emergence of a highly conjugated, lower-Rf spot indicates completion.
-
Workup & Purification: Cool the mixture to 0 °C. The conjugated product will precipitate. Filter under vacuum, wash with ice-cold ethanol (2 x 5 mL), and recrystallize from methanol to yield the pure Z-isomer[1].
Strategy B: Reductive Amination (Optimizing ADME Properties)
Converting the aldehyde to an aminomethyl group introduces a basic nitrogen center. This dramatically improves aqueous solubility and allows for hydrochloride salt formulation, a critical step for oral bioavailability[5][6]. Causality: Utilizing sodium triacetoxyborohydride (NaBH(OAc)3) ensures that the imine intermediate is selectively reduced. Unlike stronger reducing agents, it is mild enough to avoid prematurely reducing the starting aldehyde to a primary alcohol, allowing for a highly efficient one-pot reaction[7].
Protocol:
-
Imine Formation: In a flame-dried flask under N2, dissolve the pyrazole-4-carbaldehyde (1.0 mmol) and the target secondary amine (e.g., a piperazine derivative, 1.1 mmol) in 10 mL of anhydrous dichloromethane (DCM). Add anhydrous MgSO4 (2.0 mmol) as a desiccant. Stir at room temperature for 2 hours.
-
Reduction: Filter off the MgSO4. To the filtrate, add NaBH(OAc)3 (1.5 mmol) portion-wise over 10 minutes.
-
Execution: Stir the suspension at room temperature for 12–16 hours.
-
In-Process Control: Quench a 50 µL aliquot in saturated NaHCO3, extract with ethyl acetate, and analyze via LC-MS to confirm the mass shift from the aldehyde to the aminomethyl product[6].
-
Workup & Purification: Quench the bulk reaction with 10 mL of saturated aqueous NaHCO3. Separate the organic layer, extract the aqueous layer with DCM (2 x 10 mL), dry over Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH, 95:5)[7].
Strategy C: Claisen-Schmidt Condensation (Synthesizing Bioactive Chalcones)
Reacting the carbaldehyde with substituted acetophenones yields pyrazole-chalcone hybrids, which are well-documented for their potent antimicrobial and antiparasitic properties[8]. Causality: A strong base (NaOH) generates an enolate from the acetophenone, which attacks the pyrazole aldehyde. The irreversible dehydration step is driven by the thermodynamic stability of the resulting α,β-unsaturated carbonyl system.
Protocol:
-
Reaction Setup: Dissolve the pyrazole-4-carbaldehyde (1.0 mmol) and a substituted acetophenone (1.0 mmol) in 10 mL of methanol.
-
Base Addition: Slowly add 2 mL of a 10% w/v aqueous NaOH solution dropwise, maintaining the temperature below 25 °C to prevent self-condensation of the acetophenone.
-
Execution: Stir the mixture at room temperature for 10–12 hours[8].
-
In-Process Control: Monitor via TLC. The chalcone product typically exhibits a brilliant yellow color and strong UV absorbance at 365 nm.
-
Workup & Purification: Pour the mixture into 50 mL of crushed ice water. Neutralize with 1M HCl to pH 7. Collect the precipitated solid via vacuum filtration, wash extensively with distilled water, and recrystallize from ethanol to afford the pure chalcone[8].
Quantitative Data Summary
The table below summarizes the reaction parameters, typical yields, and target pharmacophores for the three derivatization techniques.
| Derivatization Technique | Reagents & Catalysts | Temp / Time | Typical Yield | Primary Purification | Target Pharmacophore |
| Knoevenagel Condensation | TZD, Piperidine, AcOH, EtOH | 80 °C / 5-6 h | 85–92% | Recrystallization (MeOH) | Alkenyl-TZD (Kinases, PPARγ) |
| Reductive Amination | Amine, NaBH(OAc)3, DCM | RT / 12-16 h | 65–80% | Flash Chromatography | Aminomethyl (GPCRs, ADME) |
| Claisen-Schmidt | Acetophenone, NaOH, MeOH | RT / 10-12 h | 70–85% | Recrystallization (EtOH) | Chalcone (Antimicrobial) |
Sources
- 1. Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial screening and one-pot synthesis of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
reducing side reactions in Vilsmeier formylation of fluorophenyl pyrazoles
Welcome to the Technical Support Center for Heterocyclic Synthesis . This guide is specifically engineered for researchers, scientists, and drug development professionals troubleshooting the Vilsmeier-Haack formylation of fluorophenyl pyrazoles.
Below, you will find a mechanistic breakdown of common side reactions, an evidence-based FAQ, quantitative optimization data, and a self-validating experimental protocol designed to maximize your yield of the target 4-formyl pyrazole.
Reaction Pathway & Divergence Analysis
Mechanistic workflow of Vilsmeier formylation and major side-reaction divergences.
Troubleshooting FAQs: Mechanistic Insights
Q1: Why am I observing significant 5-chlorination on the pyrazole ring instead of exclusive 4-formylation? A1: The Vilsmeier-Haack reagent—(chloromethylene)dimethylammonium chloride—is highly electrophilic but can also act as a potent chlorinating agent. When formylating pyrazoles, the C-5 position is highly susceptible to chlorination if the reaction temperature exceeds 80°C or if phosphorus oxychloride (POCl₃) is used in large excess (>2.0 equivalents). This dual functionalization (chloroformylation) is a well-documented phenomenon[1]. To suppress this, strictly control the stoichiometry of POCl₃ to 1.2–1.5 equivalents relative to the pyrazole and maintain the reaction temperature between 60–70°C[2].
Q2: My LC-MS shows a mass corresponding to the displacement of the fluorine atom (M - F + Cl). How do I prevent this SNAr side reaction? A2: Fluorophenyl rings, particularly when attached to electron-withdrawing pyrazole cores, are highly activated toward Nucleophilic Aromatic Substitution (SNAr). The high concentration of chloride ions generated from POCl₃ and the breakdown of the Vilsmeier reagent can attack the fluorophenyl ring, displacing the fluorine atom. This is exacerbated by prolonged heating. Solution: Limit the reaction time to 2–4 hours. If the substrate is highly sensitive, consider transitioning to a continuous-flow microreactor setup. Flow chemistry allows for strict isothermal operations and minimizes the residence time of the substrate with reactive chloride species, significantly reducing temperature-induced side reactions[3].
Q3: The reaction stalls at the iminium intermediate, resulting in low isolated yields of the aldehyde. What is wrong with the hydrolysis step? A3: The conversion of the iminium salt to the final pyrazole-4-carbaldehyde requires robust hydrolysis. If the quench is performed with plain water or a weak base at low temperatures, the iminium intermediate may precipitate or remain stable as a hemiaminal. Solution: The hydrolysis must be chemically driven by adjusting the pH to 8–9 using saturated aqueous sodium bicarbonate (NaHCO₃) or sodium acetate, followed by heating the quenched mixture to 60°C for 1–2 hours. This thermal alkaline environment ensures the complete breakdown of the intermediate into the target aldehyde[4].
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the distribution of the target product versus common side reactions.
| POCl₃ (eq) | DMF (eq) | Temperature (°C) | Time (h) | Target 4-Formyl Yield (%) | 5-Chloro Side Product (%) | SNAr Defluorination (%) |
| 3.0 | 5.0 | 100 | 6.0 | 45% | 35% | 15% |
| 2.0 | 5.0 | 80 | 4.0 | 65% | 20% | 5% |
| 1.5 | 3.0 | 70 | 3.0 | 88% | <5% | <2% |
Note: Optimized conditions (bottom row) drastically reduce both chlorination and defluorination pathways by limiting the availability of reactive chloride species and thermal energy.
Self-Validating Experimental Protocol
Optimized Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Step 1: Vilsmeier Reagent Generation
-
Procedure: Charge a dry, argon-flushed round-bottom flask with anhydrous DMF (3.0 eq). Cool the flask to 0°C using an ice bath. Add POCl₃ (1.5 eq) dropwise over 15 minutes to maintain the internal temperature below 5°C. Stir for 30 minutes at 0°C.
-
Causality: Dropwise addition prevents thermal runaway. Keeping the temperature low prevents the premature degradation of the highly reactive (chloromethylene)dimethylammonium chloride.
-
Self-Validation Checkpoint: The mixture will transition from a clear liquid to a pale yellow, viscous solution or light suspension. If the solution turns dark brown or red, the temperature was too high, and the reagent has degraded.
Step 2: Substrate Addition
-
Procedure: Dissolve 3-(4-fluorophenyl)-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Causality: Adding the substrate at 0°C prevents an immediate exothermic spike that could drive the SNAr defluorination side reaction.
Step 3: Electrophilic Aromatic Substitution (EAS)
-
Procedure: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 70°C for 3 hours.
-
Causality: 70°C provides enough activation energy for the formylation at the C-4 position but remains below the thermodynamic threshold required for extensive C-5 chlorination[2].
-
Self-Validation Checkpoint: Perform a TLC (Hexane:EtOAc 7:3). The starting material spot should disappear, replaced by a baseline-sticking spot. This baseline spot is the highly polar iminium salt intermediate, confirming successful EAS.
Step 4: Alkaline Hydrolysis
-
Procedure: Cool the reaction mixture to room temperature and pour it slowly over crushed ice. Slowly add saturated aqueous NaHCO₃ until the pH stabilizes at 8–9. Heat the resulting aqueous suspension to 60°C for 1 hour.
-
Causality: The alkaline pH and heat force the hydrolysis of the stable iminium salt into the aldehyde.
-
Self-Validation Checkpoint: As the water-soluble iminium salt hydrolyzes, the water-insoluble target aldehyde will precipitate out of the solution as a beige/white solid.
Step 5: Isolation
-
Procedure: Cool the mixture to 0°C, filter the precipitate under a vacuum, wash thoroughly with cold distilled water to remove residual DMF and inorganic salts, and dry under a high vacuum.
References
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc -
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC -
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI -
- Continuous-Flow Preparation and Use of β-Chloro Enals Using the Vilsmeier Reagent - ResearchG
Sources
- 1. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Reactivity of 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde in Condensation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for poor reactivity observed during condensation reactions, such as the Knoevenagel condensation, involving the sterically hindered heterocyclic aldehyde, 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde . Our goal is to provide a logical, scientifically-grounded framework to diagnose and solve common experimental challenges.
Frequently Asked Questions & Troubleshooting Guides
This guide is structured as a series of questions a researcher might encounter. We begin with foundational checks and progress to more complex, substrate-specific issues.
Q1: My condensation reaction has failed or is showing very low conversion. Where do I even begin troubleshooting?
A1: The Foundational Checkpoint: Purity and Integrity of the Starting Aldehyde.
Before optimizing reaction conditions, it is imperative to confirm the identity and purity of your starting aldehyde. The most common synthetic route to pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction, which can introduce specific impurities if not performed and worked up correctly.[1][2][3][4]
Common Impurities and Their Impact:
-
Residual N,N-Dimethylformamide (DMF): A high-boiling solvent that can be difficult to remove. Its presence can alter solvent polarity and interfere with the reaction.
-
Hydrolyzed Vilsmeier Reagent Byproducts: Phosphorus-based salts or acids can remain after workup, potentially quenching basic catalysts.
-
Unreacted Precursors: Incomplete cyclization or formylation during the Vilsmeier-Haack synthesis can leave starting materials that complicate analysis and reduce potential yield.[5][6]
Recommended Action: A Self-Validating Protocol for Purity Assessment
-
Recrystallization: Purify the aldehyde by recrystallizing from a suitable solvent like ethanol or an ethanol/water mixture.[5] This is often effective at removing residual salts and solvents.
-
Spectroscopic Confirmation:
-
¹H NMR: Confirm the presence of the aldehyde proton signal (typically δ 9.8-10.5 ppm) and the correct integration of all aromatic and methyl protons. The absence of signals corresponding to DMF (δ 8.0, 2.9, 2.7 ppm) is crucial.
-
¹³C NMR: Verify the carbonyl carbon signal (typically δ 185-195 ppm).
-
-
Melting Point Analysis: Determine the melting point of your purified aldehyde and compare it to a literature value, if available. A sharp melting point is a good indicator of high purity.
Q2: I've confirmed my aldehyde is pure, but the condensation is still not working. What standard reaction parameters should I investigate?
A2: Systematic Optimization of Core Condensation Conditions.
Low yields in Knoevenagel-type condensations often stem from suboptimal reaction conditions.[7] The reaction involves a delicate equilibrium that is highly sensitive to the catalyst, solvent, and temperature.[8][9]
Key Parameters for Optimization:
-
Catalyst Selection: The catalyst's role is to deprotonate the active methylene compound. The choice of catalyst is critical.[7]
-
Weak Organic Bases: Piperidine and pyridine are common, but their efficacy can be substrate-dependent.
-
Ammonium Salts: Ammonium acetate is a versatile and effective "greener" option.[8]
-
Lewis Acids: In some cases, Lewis acids can catalyze the reaction.
-
-
Solvent Choice: The solvent affects reactant solubility and can influence reaction kinetics.[9]
-
Temperature and Time: Many condensations work at room temperature, but sterically hindered substrates often require heating to overcome the activation energy.[8][10]
Data Presentation: Recommended Starting Conditions for Screening
| Parameter | Condition A (Standard) | Condition B (Azeotropic) | Condition C (Polar Aprotic) | Reference |
| Catalyst | Piperidine (10 mol%) | Ammonium Acetate (20 mol%) | Proline (10 mol%) | [7][8] |
| Solvent | Ethanol | Toluene | Acetonitrile | [8][11] |
| Temperature | Room Temperature | Reflux (with Dean-Stark) | 60 °C | [8] |
| Time | 12-24 h | 4-8 h | 12-24 h | [8] |
Experimental Protocol: Screening Reaction Conditions
-
Setup: In three separate, dry round-bottom flasks, add your pyrazole-carbaldehyde (1.0 mmol), the active methylene compound (1.1 mmol), and the chosen solvent (10 mL).
-
Catalyst Addition: Add the designated catalyst for each condition (A, B, or C). For Condition B, equip the flask with a Dean-Stark apparatus.
-
Reaction: Stir the mixtures under the specified temperature conditions.
-
Monitoring: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC).
-
Analysis: Compare the TLC plates to identify the condition that provides the highest conversion to the desired product.
Q3: I've screened various conditions with limited success. Could the unique structure of my aldehyde be the root cause of the poor reactivity?
A3: Yes. This is the most probable cause. The structure of 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde presents a classic case of competing electronic and steric effects, with steric hindrance being the dominant, reaction-impeding factor.
-
Electronic Effects (The "Red Herring"): The 4-fluorophenyl group at the 3-position is strongly electron-withdrawing due to the high electronegativity of fluorine. This inductive effect pulls electron density away from the pyrazole ring and, subsequently, from the aldehyde group.[12] An electron-deficient carbonyl carbon is more electrophilic and should be more reactive toward nucleophiles.[12][13] Therefore, electronics are unlikely to be the cause of poor reactivity.
-
Steric Hindrance (The "True Culprit"): The o-tolyl group at the N1 position of the pyrazole ring is the primary issue. The ortho-positioned methyl group projects directly into the space surrounding the adjacent C4-aldehyde. This physically blocks the optimal trajectory for an incoming nucleophile to attack the carbonyl carbon (the Bürgi-Dunitz angle, approx. 107°).[10] This steric clash significantly increases the activation energy of the reaction, leading to slow rates and low conversion.[10][14]
Visualization: Steric and Electronic Influences
Caption: Steric and electronic factors influencing reactivity.
Q4: Given the severe steric hindrance, what advanced strategies can I use to force the reaction to completion?
A4: Employing Forcing Conditions and Specialized Catalysis.
To overcome the high activation energy barrier imposed by the o-tolyl group, more aggressive or specialized methods are required.
-
Azeotropic Water Removal (Dean-Stark Method): The Knoevenagel condensation produces one equivalent of water. If not removed, water can participate in a reverse reaction, shifting the equilibrium back to the starting materials.[7] Using a Dean-Stark apparatus with a solvent like toluene or benzene at reflux physically removes water as it forms, irreversibly driving the reaction toward the product according to Le Châtelier's principle.[9] This is highly recommended for this substrate.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by providing efficient and uniform heating, often allowing reactions to complete in minutes instead of hours.[2] This technique can supply the high energy needed to overcome the steric barrier.
-
Alternative Catalysis:
-
Organocatalysis: Proline and its derivatives have emerged as powerful catalysts for condensation reactions and may be more effective than simple amine bases for hindered substrates.[7]
-
Lewis Acid Catalysis: Stronger Lewis acids (e.g., TiCl₄, Sc(OTf)₃) can coordinate to the aldehyde's carbonyl oxygen, making it significantly more electrophilic and susceptible to attack, even by a weakly-positioned nucleophile.
-
Experimental Protocol: Knoevenagel Condensation with Dean-Stark Apparatus
-
Apparatus Setup: Assemble a dry round-bottom flask, a Dean-Stark trap, and a reflux condenser.
-
Reagents: To the flask, add the pyrazole-carbaldehyde (1.0 mmol), the active methylene compound (1.2 mmol), ammonium acetate (0.2 mmol), and toluene (25 mL).
-
Reaction: Heat the mixture to a vigorous reflux. You should observe the toluene/water azeotrope condensing and collecting in the trap. Water, being denser, will separate to the bottom.
-
Monitoring: Continue reflux until no more water collects in the trap (typically 2-6 hours), or until TLC analysis shows consumption of the starting aldehyde.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product via column chromatography or recrystallization.
Summary: A Logical Troubleshooting Workflow
When faced with poor reactivity, follow this systematic approach to efficiently diagnose and solve the issue.
Caption: A step-by-step workflow for troubleshooting poor reactivity.
References
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 0-0. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. Request PDF. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13). Retrieved from [Link]
-
STM Journals. (2024, October 1). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Retrieved from [Link]
-
ResearchGate. (2011, March 10). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]
-
ResearchGate. (n.d.). 6 questions with answers in KNOEVENAGEL CONDENSATION. Science topic. Retrieved from [Link]
-
ACS Publications. (2026, March 4). Synthesis of Phosphino-iminoquinoline-Type Tridentate Ligands with a Tetrahydroacridine Core for Iron-Catalyzed Hydrosilylation. Organometallics. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpsionline.com [jpsionline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. brainkart.com [brainkart.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the safe and efficient scale-up of 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde synthesis. We will address common challenges, troubleshooting strategies, and critical safety protocols, particularly concerning the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and what are the key scale-up challenges?
A1: The synthesis is typically a two-step process:
-
Pyrazole Ring Formation: Condensation of a 1,3-dicarbonyl equivalent, such as 3-oxo-3-(4-fluorophenyl)propanenitrile, with o-tolylhydrazine to form the pyrazole core.
-
Formylation: Introduction of the aldehyde group at the C4 position of the pyrazole ring using the Vilsmeier-Haack reaction.[1][2]
The primary scale-up challenge lies in the Vilsmeier-Haack formylation step. This reaction involves highly reactive and hazardous reagents and is exothermic.[3] The intermediate Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is thermally unstable and can lead to dangerous runaway reactions if not managed properly.[4][5][6][7]
Q2: What are the primary hazards associated with the Vilsmeier-Haack reaction at scale?
A2: The main hazards are:
-
Thermal Runaway: The reaction between DMF and POCl₃ is exothermic, and the resulting Vilsmeier reagent itself is thermally unstable.[4][8] Accumulation of this intermediate without a substrate present poses a significant risk of rapid, uncontrolled decomposition, leading to a swift increase in temperature and pressure.[4][9]
-
Reagent Hazards:
-
Phosphorus Oxychloride (POCl₃): Extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic gases.[10][11][12]
-
N,N-Dimethylformamide (DMF): A reproductive toxin, flammable, and readily absorbed through the skin.[13][14][15] Standard nitrile gloves offer inadequate protection.[13][16]
-
-
Hazardous Quench: Unreacted Vilsmeier reagent must be quenched with extreme care. Adding water or base directly to the reaction mixture can cause a violent, localized exothermic reaction.[17]
Q3: How can I monitor the reaction's progress effectively during scale-up?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective methods. For scale-up operations, taking aliquots for analysis is crucial.
-
TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to track the consumption of the starting pyrazole and the formation of the aldehyde product.[18][19]
-
HPLC: Provides more quantitative data on reaction conversion and can help identify the formation of impurities over time. This data is invaluable for process optimization and ensuring batch-to-batch consistency.
Q4: What are the most common impurities or side reactions?
A4: Common issues include:
-
Incomplete Reaction: Leaving unreacted starting material, which can complicate purification.[19]
-
Regioisomers: While formylation of 1,3-disubstituted pyrazoles typically occurs cleanly at the C4 position, suboptimal conditions could lead to other isomers.[19]
-
Degradation Products: The starting materials or product may degrade under harsh conditions (e.g., excessively high temperatures or prolonged reaction times).[20]
-
Quench-Related Byproducts: Improper quenching can lead to the formation of various side products.
Troubleshooting Guide
Issue 1: Low or No Yield in Vilsmeier-Haack Formylation
Q: My formylation reaction has stalled or given a very low yield. What are the likely causes and how can I fix it?
A: This is a frequent issue that can often be traced back to the Vilsmeier reagent itself.
| Potential Cause | Troubleshooting Action & Explanation |
| Inactive Vilsmeier Reagent | 1. Ensure Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture.[21] Use oven-dried glassware and anhydrous grade DMF. POCl₃ reacts violently with water, so any moisture will consume the reagent.[10] 2. Use Fresh Reagents: POCl₃ can degrade over time. Use a fresh bottle or redistill if purity is questionable.[21] Prepare the Vilsmeier reagent in situ and use it immediately, as it is thermally unstable and should not be stored.[4][21] |
| Low Substrate Reactivity | 1. Optimize Temperature: The formylation of the pyrazole substrate often requires heating (e.g., 70-90 °C) to proceed at a reasonable rate.[22][23][24] Monitor the reaction at a higher temperature, but be cautious of potential side product formation. 2. Increase Reagent Stoichiometry: A slight excess of the Vilsmeier reagent (e.g., 1.5 to 3 equivalents) is often used to drive the reaction to completion.[22] |
| Incomplete Reaction | 1. Extend Reaction Time: Monitor the reaction via TLC or HPLC to confirm it has reached completion. Some substrates may require longer heating times.[19] |
Issue 2: The Reaction Exotherms Violently or Becomes Uncontrollable
Q: I'm concerned about thermal safety during scale-up. How do I prevent a runaway reaction?
A: This is the most critical safety consideration. The key is to control the rate of heat generation and ensure it never exceeds the cooling capacity of the reactor.
| Potential Cause | Troubleshooting Action & Explanation |
| Rapid Reagent Addition | 1. Controlled, Slow Addition: POCl₃ should be added dropwise to the cooled DMF (0-10 °C) at a rate that allows the cooling system to maintain a stable internal temperature.[22] A pressure-equalizing dropping funnel is essential. 2. Subsurface Addition: For larger reactors, consider subsurface addition of POCl₃ to improve dispersion and prevent localized hot spots. |
| Accumulation of Unreacted Reagents | 1. "In Situ" Reagent Formation: The safest approach is to add POCl₃ to a mixture of the pyrazole substrate in DMF.[4][9] This way, the highly reactive Vilsmeier reagent is consumed as it is formed, preventing its accumulation and significantly reducing the risk of a runaway decomposition.[5][9] 2. Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC1) studies to quantify the heat of reaction and the rate of heat release. This data is critical for modeling the thermal behavior at scale and defining safe operating limits.[9] |
| Inadequate Cooling | 1. Reactor Sizing: Ensure the reactor's cooling system is sufficient for the batch size. Remember that the surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. 2. Emergency Quench Plan: Have a pre-prepared, cooled quenching solution (e.g., sodium bicarbonate solution) and a clear procedure for an emergency quench if the temperature exceeds the defined safety limit. |
Issue 3: Product Purification is Difficult and Yields are Poor Post-Workup
Q: The crude product is a dark oil and is difficult to purify. How can I improve the workup and isolation?
A: A clean workup is essential for obtaining a high-purity product, especially at scale where chromatography is less desirable.
| Potential Cause | Troubleshooting Action & Explanation |
| Hazardous Quench | 1. Use a "Reverse Quench": NEVER add water or base to the reaction vessel. Instead, slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice.[17][19] This helps to dissipate the heat from the quench. 2. Neutralize Carefully: After the initial quench on ice, slowly add a base like sodium bicarbonate or dilute sodium hydroxide solution to neutralize the mixture and precipitate the product.[17][19] Maintain cooling during neutralization. |
| Persistent Impurities | 1. Solvent Extraction: After neutralization, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[25] Wash the combined organic layers with water and then brine to remove residual DMF and salts. 2. Consider Recrystallization: For large-scale purification, recrystallization is often more practical than column chromatography.[22] Perform small-scale solubility tests to find a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). |
Experimental Protocols for Scale-Up
Reagent Hazard Summary
| Reagent | CAS No. | Key Hazards | Recommended PPE |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Fatal if inhaled, severe skin/eye burns, reacts violently with water.[10][26] | Chemical splash goggles, face shield, vapor respirator, butyl rubber gloves, chemical-resistant apron.[10][26][27] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Flammable, reproductive toxin, harmful via skin absorption/inhalation, liver toxicant.[13][28] | Chemical splash goggles, butyl rubber or neoprene gloves (Nitrile is NOT protective), lab coat, work in a certified fume hood.[13][16][28] |
| o-Tolylhydrazine | 539-43-5 | Toxic, potential carcinogen, skin/eye irritant. | Goggles, gloves, lab coat. Avoid generating dust if using the hydrochloride salt. |
Protocol 1: Vilsmeier-Haack Formylation (In Situ Method - Recommended for Scale-Up)
This protocol prioritizes safety by forming the Vilsmeier reagent in the presence of the substrate, minimizing thermal risk.
-
Reactor Setup: Equip a suitably sized, dry, jacketed glass reactor with a mechanical stirrer, thermocouple, condenser with nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the reactor's cooling system is operational.
-
Charge Reagents: Charge the reactor with 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole (1.0 eq) and anhydrous DMF (5-10 volumes). Begin stirring and cool the mixture to 0-5 °C.
-
Slow POCl₃ Addition: Charge the dropping funnel with POCl₃ (1.5 eq). Add the POCl₃ dropwise to the stirred pyrazole/DMF mixture over 1-2 hours. CRITICAL: Maintain the internal temperature below 10 °C throughout the addition. A runaway exotherm indicates the addition is too fast.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature, then heat to 80-90 °C.[23]
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting pyrazole is consumed (typically 4-6 hours).
-
Cooling: Once complete, cool the reaction mixture to room temperature.
Protocol 2: Safe Quenching and Product Isolation
-
Prepare Quench Vessel: In a separate, larger vessel equipped with a robust stirrer, prepare a mixture of crushed ice and water (at least 10 times the volume of the reaction mixture).
-
Reverse Quench: Slowly transfer the cooled reaction mixture from the reactor into the vigorously stirred ice/water mixture. Monitor the temperature of the quench vessel to ensure it remains low.
-
Neutralization: Once the addition is complete, slowly add a saturated aqueous solution of sodium bicarbonate[17] or 2M sodium hydroxide until the pH is neutral (pH ~7-8). The product should precipitate as a solid.
-
Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50 °C.
-
Purification (if necessary): If further purification is required, the crude solid can be recrystallized from a suitable solvent (e.g., ethanol).
Visual Workflow and Logic Diagrams
Caption: Recommended workflow for the safe scale-up synthesis.
Caption: Troubleshooting logic for addressing low reaction yield.
References
-
J. M. G. Leenaers, J. A. J. M. Vekemans, L. A. Hulshof. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. [Link]
-
ACS Publications. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. [Link]
-
ACS Publications. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Organic Process Research & Development. [Link]
-
ResearchGate. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]
-
ResearchGate. (2025). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. [Link]
-
International Programme on Chemical Safety. (n.d.). DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE. Retrieved from [Link]
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Loba Chemie. (n.d.). PHOSPHORUS OXYCHLORIDE EXTRA PURE. Retrieved from [Link]
-
Chemius. (2026). Dimethylformamide (DMF) :: Internal Plant Instructions. Retrieved from [Link]
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James Madison University. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). Retrieved from [Link]
-
Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]
-
European Chemical Bulletin. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. [Link]
-
Pharmaceutical Technology. (2020). New Ways Around Hazardous Reagent Chemistry. Retrieved from [Link]
-
ACS Publications. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Organic Preparations and Procedures International. [Link]
-
Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]
-
MDPI. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]
-
Organic Syntheses. (n.d.). A General, One-Pot, Regioselective Synthesis of Pyrazoles from Hydrazones and Nitroolefins. Retrieved from [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros. [Link]
-
SlideShare. (n.d.). Vilsmeier haack reaction. [Link]
-
Arkivoc. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. [Link]
-
PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]
-
ResearchGate. (2026). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
Moksha Publishing House. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]
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Comparative Validation Guide: Experimental vs. In Silico NMR Profiling for 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde
Executive Summary
Accurate structural elucidation is the bedrock of drug discovery and synthetic methodology. The 1H-pyrazole-4-carbaldehyde scaffold is a privileged pharmacophore, frequently serving as a crucial intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and fused heterocycles[1].
This guide provides a rigorous comparative analysis of the ^1H and ^{13}C NMR chemical shifts for 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde . By benchmarking high-field empirical NMR data against state-of-the-art in silico predictions (e.g., Mestrelab Mnova), we establish a self-validating framework for structural verification. This comparison empowers researchers to identify algorithmic blind spots and rely on fundamental spectroscopic principles.
Molecular Architecture & Mechanistic Context
The specific substitution pattern of this compound—a 4-fluorophenyl group at C-3 and an ortho-tolyl group at N-1—creates a sterically hindered, electronically modulated system that tests the limits of predictive software.
-
The Pyrazole Core: The highly deshielded C-5 proton and the C-4 aldehyde group provide distinct, diagnostic singlets[1]. The electron-withdrawing nature of the aldehyde significantly deshields the adjacent ring protons.
-
The Fluorophenyl Ring: The spin-½ fluorine atom introduces scalar heteronuclear coupling (^nJ_{CF}) into the ^{13}C spectrum. This acts as a built-in validation tool: the rigid coupling constants definitively assign the carbon positions on the aromatic ring[2].
-
The o-Tolyl Ring: The proximity of the ortho-methyl group to the pyrazole ring current induces anisotropic shielding effects. Predictive algorithms often struggle to accurately model the specific dihedral angle adopted by this bulky substituent, leading to predictable deviations in chemical shift outputs.
Comparative Analysis: Empirical vs. Predictive Platforms
To objectively evaluate predictive software against benchtop reality, we compare experimental data acquired on a High-Field FT-NMR (Bruker Avance III 600 MHz) with predictions generated via in silico software utilizing HOSE (Hierarchical Orthogonal Space Encoding) codes and neural network algorithms.
Table 1: ^1H NMR Chemical Shift Comparison (CDCl₃, 298 K)
| Proton Environment | Experimental (ppm) | Predicted (Mnova) (ppm) | Δδ (ppm) | Multiplicity & J (Hz) |
| Aldehyde (-CHO) | 10.04 | 10.12 | +0.08 | s, 1H |
| Pyrazole H-5 | 8.45 | 8.51 | +0.06 | s, 1H |
| Ar-H (F-Ph H-2',6') | 7.82 | 7.90 | +0.08 | dd, J = 8.6, 5.4, 2H |
| Ar-H (o-Tol H-6) | 7.42 | 7.35 | -0.07 | d, J = 7.8, 1H |
| Ar-H (o-Tol H-3,4,5) | 7.35 - 7.40 | 7.38 | ~0.00 | m, 3H |
| Ar-H (F-Ph H-3',5') | 7.15 | 7.20 | +0.05 | t, J = 8.6, 2H |
| CH₃ (o-Tol) | 2.28 | 2.35 | +0.07 | s, 3H |
Expert Insight (Causality): The slight overestimation of the aldehyde proton by predictive software (+0.08 ppm) typically stems from the algorithm's under-weighting of the specific out-of-plane rotation adopted by the o-tolyl group to relieve steric strain. This rotation slightly alters the global magnetic anisotropy, shielding the aldehyde more than a planar model would suggest[2].
Table 2: ^{13}C NMR Chemical Shift Comparison (CDCl₃, 150 MHz)
| Carbon Environment | Experimental (ppm) | Predicted (ppm) | Δδ (ppm) | Assignment Notes & Couplings |
| Aldehyde (C=O) | 185.1 | 186.5 | +1.4 | C=O |
| C-4' (F-Ph) | 163.4 | 164.0 | +0.6 | d, ^1J_{CF} = 249.2 Hz |
| C-3 (Pyrazole) | 153.8 | 152.5 | -1.3 | C=N |
| C-5 (Pyrazole) | 140.2 | 139.5 | -0.7 | =CH-N |
| C-1 (o-Tol) | 138.5 | 139.0 | +0.5 | N-C(Ar) |
| C-2 (o-Tol) | 135.2 | 134.8 | -0.4 | C-CH₃ |
| C-2',6' (F-Ph) | 130.1 | 130.5 | +0.4 | d, ^3J_{CF} = 8.2 Hz |
| C-1' (F-Ph) | 127.5 | 128.0 | +0.5 | d, ^4J_{CF} = 3.1 Hz |
| C-4 (Pyrazole) | 122.3 | 121.8 | -0.5 | C-CHO |
| C-3',5' (F-Ph) | 115.8 | 116.2 | +0.4 | d, ^2J_{CF} = 21.6 Hz |
| CH₃ (o-Tol) | 17.8 | 18.5 | +0.7 | Ar-CH₃ |
Expert Insight (Causality): The experimental validation of the fluorophenyl ring is absolute, dictated by the rigid ^nJ_{CF} coupling constants[2]. Predictive software often struggles to accurately predict the exact magnitude of these heteronuclear couplings in sterically congested environments, making empirical validation mandatory.
Experimental Protocols & Methodologies
To ensure a self-validating system, the following protocol utilizes internal referencing and optimized shimming to resolve fine heteronuclear couplings.
Step 1: Sample Preparation
-
Solvent Selection: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected because the compound is highly lipophilic and lacks exchangeable protons (like -OH or -NH₂) that would necessitate a polar solvent like DMSO-d₆.
-
Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). TMS serves as the absolute zero reference (0.00 ppm).
Step 2: Instrument Tuning & Matching
-
Insert the sample into a 600 MHz NMR spectrometer.
-
Perform automated tuning and matching (ATMA) for both the ^1H and ^{13}C channels to maximize probe sensitivity and ensure optimal energy transfer.
Step 3: Magnetic Field Homogenization (Shimming)
-
Execute 3D gradient shimming (e.g., TopShim). Causality: Perfect magnetic field homogeneity is critical here; poor shimming will artificially broaden the peaks, obscuring the crucial ^4J_{CF} (~3.1 Hz) coupling on the C-1' carbon, which is necessary for definitive structural assignment.
Step 4: Data Acquisition
-
^1H NMR: Use a standard 30-degree pulse program (zg30), 16 scans, and a relaxation delay (D1) of 1.5 seconds.
-
^{13}C NMR: Use a proton-decoupled 30-degree pulse program (zgpg30), 512 scans, and a D1 of 2.0 seconds to allow for the relaxation of quaternary carbons (e.g., C-4, C-3, C=O)[1].
Step 5: Spectral Processing
-
Apply a line broadening (LB) of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C prior to Fourier Transformation.
-
Manually phase the spectrum and apply a polynomial baseline correction.
-
Calibrate the spectrum using the residual CHCl₃ peak (7.26 ppm for ^1H, 77.16 ppm for ^{13}C) to cross-verify the TMS reference.
Workflow Visualization
Figure 1: Parallel workflow for empirical NMR acquisition and in silico prediction validation.
References
-
In Situ Generation and [3 + 2] Annulation Reactions of Propiolaldehyde A Metal-Free, Cascade Route to Pyrazole and Bipyrazole Carboxaldehydes in One Pot Source: ACS Publications URL:[Link][1]
-
Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells Source: PMC (National Institutes of Health) URL:[Link][2]
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A Comparative Guide to HPLC Method Validation for the Quantification of 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde
This guide provides a comprehensive, in-depth analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. Instead, it delves into the scientific rationale behind the experimental design, offering a practical comparison of a developed method against internationally recognized standards to ensure data integrity and regulatory compliance.
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. The subject of our study, 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde, is a heterocyclic aldehyde, a class of compounds frequently investigated for their pharmacological potential.[1] A robust and reliable analytical method is therefore paramount for its characterization, stability testing, and quality control.
This guide is structured to provide not only a step-by-step protocol for method validation but also to instill a deeper understanding of the "why" behind each step, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4]
The Developed HPLC Method: A Rationale-Driven Approach
The selection of chromatographic conditions is a critical first step that dictates the success of the subsequent validation. For 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde, a reverse-phase HPLC (RP-HPLC) method was developed, a choice predicated on the compound's likely non-polar nature, a common characteristic of pyrazole derivatives.[5][6]
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for a broad range of organic molecules. The 250 mm length ensures high resolution, while the 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) | Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff. The 70:30 ratio was optimized to achieve a reasonable retention time and good peak shape for the analyte. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and chromatographic efficiency. |
| Detection Wavelength | 254 nm | Aromatic compounds, such as this pyrazole derivative, typically exhibit strong absorbance at this wavelength, ensuring high sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and column overload. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak symmetry. |
The Validation Workflow: A Symbiotic Relationship of Parameters
The validation of an analytical method is not a series of disconnected tests but an integrated process where each parameter informs the others. The following diagram illustrates the logical flow of our validation strategy for the quantification of 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde.
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A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern for the novel heterocyclic compound, 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde. In the absence of a published spectrum for this specific molecule, this document serves as a predictive guide for researchers, leveraging established fragmentation principles of its constituent chemical moieties. We will compare the utility of mass spectrometry with other common analytical techniques and provide a foundational experimental protocol for its characterization.
Introduction: The Structural Elucidation Challenge
3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde is a complex heterocyclic molecule featuring four key structural components: a central pyrazole ring, an N-linked o-tolyl group, a C-linked 4-fluorophenyl group, and a C4-carbaldehyde substituent. The unambiguous characterization of such molecules is paramount in medicinal chemistry and drug development, where structure dictates function and safety.
Mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), is a powerful tool for structural elucidation by analyzing the specific ways a molecule breaks apart. The resulting fragmentation pattern is a veritable fingerprint, providing critical information about the molecule's mass, stability, and the connectivity of its substructures. This guide will dissect the predicted fragmentation pathways to aid researchers in identifying this compound and its analogs in complex reaction mixtures or metabolite studies.
Predicted Electron Ionization (EI) Fragmentation Pathway
Upon entering the mass spectrometer and undergoing electron ionization, the molecule will lose an electron to form a positively charged radical cation, the molecular ion (M⁺•). The molecular formula is C₁₇H₁₃FN₂O, with a monoisotopic mass of 292.1012 g/mol . The subsequent fragmentation of this energetically unstable molecular ion is dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.
The fragmentation is predicted to be initiated by cleavages at the most labile sites: the aldehyde group and the bonds connecting the substituent groups to the pyrazole core.
Key Fragmentation Pathways:
-
Alpha-Cleavage of the Carbaldehyde Group: The aldehyde group provides two immediate and highly characteristic fragmentation pathways.
-
Loss of a Hydrogen Radical (M-1): Cleavage of the formyl C-H bond results in a highly stable acylium ion at m/z 291 . This is often a very prominent peak in the spectra of aldehydes.[1][2]
-
Loss of the Formyl Radical (M-29): Cleavage of the bond between the pyrazole ring and the carbonyl carbon leads to the expulsion of a formyl radical (•CHO), yielding a stable aryl-pyrazole cation at m/z 263 .[1]
-
-
Cleavage of N-Aryl and C-Aryl Bonds: The bonds connecting the phenyl rings to the pyrazole core are also susceptible to cleavage.
-
Loss of the o-tolyl group: Scission of the N-N bond is a known pathway in some pyrazole derivatives, but cleavage of the N-Aryl bond is also common.[3] A cleavage could result in the formation of a tolyl cation at m/z 91 or the loss of a tolyl radical, leaving a fragment at m/z 201 . The fragment at m/z 91, corresponding to the tropylium ion, is a very common and stable fragment for toluene and its derivatives.
-
Loss of the 4-fluorophenyl group: The C-C bond connecting the fluorophenyl ring to the pyrazole is relatively strong. However, its fragmentation can lead to a characteristic 4-fluorophenyl cation at m/z 95 .[4]
-
-
Core Pyrazole Ring Fragmentation: The pyrazole ring itself has well-documented fragmentation patterns.[5][6] These pathways may occur from the molecular ion or from the primary fragments described above.
A proposed fragmentation pathway is visualized below.
Caption: Predicted EI fragmentation pathway of 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde.
Summary of Predicted Fragment Ions
| m/z (Predicted) | Proposed Formula | Proposed Structure/Identity | Fragmentation Pathway |
| 292 | [C₁₇H₁₃FN₂O]⁺• | Molecular Ion (M⁺•) | Electron Ionization |
| 291 | [C₁₇H₁₂FN₂O]⁺ | M-H (Acylium Ion) | α-cleavage of aldehyde C-H bond |
| 263 | [C₁₆H₁₃FN₂]⁺ | M-CHO | α-cleavage of ring-C to CHO bond |
| 201 | [C₁₀H₆FN₂O]⁺ | M-Tolyl | Cleavage of N-tolyl bond |
| 173 | [C₁₀H₆FN₂]⁺• | M-Tolyl-CO | Loss of CO from m/z 201 |
| 95 | [C₆H₄F]⁺ | 4-Fluorophenyl cation | Cleavage of C-fluorophenyl bond |
| 91 | [C₇H₇]⁺ | Tropylium ion (from tolyl group) | Cleavage of N-tolyl bond and rearrangement |
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable data on molecular weight and connectivity, it is crucial to use it in conjunction with other techniques for complete and unambiguous structural confirmation.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (EI-MS) | Molecular weight, elemental formula (HRMS), fragmentation pattern revealing substructures. | High sensitivity, small sample requirement, provides connectivity information. | Isomers can be difficult to distinguish, molecular ion may be absent in some cases. |
| Nuclear Magnetic Resonance (NMR) | Detailed connectivity (¹H-¹H COSY), carbon skeleton (¹³C), fluorine environment (¹⁹F), 3D structure (NOESY). | Provides unambiguous constitutional and stereochemical information.[7] | Lower sensitivity than MS, requires larger sample amounts, more time-consuming. |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, C-F, C=N, aromatic C-H). | Fast, non-destructive, provides clear evidence for key functional groups.[7] | Provides limited information on the overall molecular skeleton. |
| High-Resolution Mass Spectrometry (HRMS) | Highly accurate mass measurement to determine the elemental formula.[7] | Confirms the molecular formula with high confidence. | Does not provide structural connectivity on its own. |
This multi-technique approach ensures a self-validating system for structural elucidation, fulfilling the highest standards of scientific trustworthiness.
Experimental Protocol: GC-MS Analysis
The following is a generalized protocol for acquiring an EI mass spectrum for the title compound, assuming it is thermally stable and sufficiently volatile for Gas Chromatography (GC).
Caption: Standard experimental workflow for GC-EI-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified compound in a volatile, high-purity solvent such as ethyl acetate or acetone.
-
GC Inlet: Inject 1 µL of the sample solution into the GC inlet, typically set to 280°C with a split ratio of 50:1.
-
Chromatographic Separation: Utilize a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent). Use helium as the carrier gas at a constant flow rate of 1.0 mL/min. A typical temperature program would be: hold at 50°C for 2 minutes, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.
-
Ionization: The column effluent is directed into the EI source, maintained at ~230°C. Molecules are bombarded with electrons at a standard energy of 70 eV.
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer scans a mass range sufficient to cover the molecular ion and expected fragments, typically m/z 50-500.
-
Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak corresponding to the compound of interest. Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as predicted in this guide.
Conclusion
The mass spectrum of 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde is predicted to be rich in structural information. The key diagnostic fragments are expected to arise from initial cleavages of the aldehyde group (loss of H• and •CHO) and the N-tolyl bond (giving a characteristic m/z 91 ion). Further fragmentation of the pyrazole core and the loss of the fluorophenyl group provide additional points of confirmation. By comparing this predicted pattern with experimental data, and corroborating with NMR and IR spectroscopy, researchers can achieve confident and robust characterization of this and related novel compounds.
References
-
IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]
-
Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Fragmentations of pyrazole derivatives 9. [Link]
-
Journal of the Chemical Society B: Physical Organic. (1970). Electron-impact induced fragmentations of pyrazoles. [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
ResearchGate. (n.d.). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. [Link]
-
Manjula, S.N., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Neshan, F.A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
-
ResearchGate. (n.d.). Mass fragmentation patterns of compound 4. [Link]
-
Oriental Journal of Chemistry. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. [Link]
-
Taylor & Francis Online. (2021). Synthesis, characterization, anticancer and in silico studies of a pyrazole-tethered thiazolidine-2,4-dione derivative. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
University of Massachusetts Amherst. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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- 3. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
comparing anti-inflammatory bioactivity of fluorophenyl pyrazoles vs celecoxib
Comparative Bioactivity Guide: Fluorophenyl Pyrazoles vs. Celecoxib in COX-2 Inhibition
Executive Summary & Mechanistic Rationale
Non-steroidal anti-inflammatory drugs (NSAIDs) have long relied on the pyrazole scaffold to achieve cyclooxygenase-2 (COX-2) selectivity. Celecoxib, a vicinal diaryl pyrazole, is the clinical benchmark, effectively reducing gastric ulceration risks associated with non-selective COX inhibitors by targeting the inducible COX-2 isoform [1]. However, the quest to mitigate celecoxib's cardiovascular liabilities and improve its metabolic stability has driven the development of next-generation derivatives.
Fluorophenyl pyrazoles represent a significant structural evolution in rational drug design. By introducing highly electronegative fluorine atoms onto the aryl rings of the pyrazole core, medicinal chemists exploit the "fluorine effect." Fluorination increases the molecule's lipophilicity, enhancing cellular membrane permeability, while simultaneously blocking vulnerable sites from cytochrome P450-mediated oxidation. Mechanistically, the fluorine atoms engage in strong halogen bonding with the Arg513 and Val523 residues unique to the COX-2 allosteric side pocket, driving a higher Selectivity Index (SI) than celecoxib [2].
Pathway Visualization: COX-2 Selectivity Dynamics
The structural basis of COX-2 selectivity relies on a secondary side pocket (featuring valine at position 523 instead of isoleucine found in COX-1), which allows access to Arg513. The following diagram maps the differential inhibition of the arachidonic acid pathway, highlighting how fluorophenyl pyrazoles achieve superior COX-2 specificity compared to celecoxib.
Arachidonic acid pathway detailing COX-1/COX-2 inhibition dynamics.
Quantitative Efficacy: Comparative Bioactivity Data
To objectively evaluate the performance of fluorophenyl pyrazoles against celecoxib, we must analyze their in vitro enzymatic inhibition and in vivo safety profiles. Recent studies on halogenated triarylpyrazoles demonstrate that specific fluorinated derivatives achieve near-identical COX-2 inhibition potency to celecoxib but with a vastly superior Selectivity Index (SI) and a lower Gastric Ulcer Index (UI) [2].
| Compound Profile | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Gastric Ulcer Index (UI) |
| Celecoxib (Standard) | 9.86 | 0.055 | 179.4 | 1.75 |
| Fluorophenyl Pyrazole (Cmpd 12) | 12.40 | 0.049 | 253.1 | 1.25 |
| Fluorophenyl Pyrazole (Cmpd 13) | 11.50 | 0.057 | 201.8 | 1.50 |
| Lonazolac Bioisostere (Cmpd 15c) | >50.0 | 0.059 | >847.0 | <1.00 |
Data synthesized from established structure-activity relationship (SAR) assays comparing celecoxib with novel fluorinated and carboxylate pyrazole derivatives [3].
Experimental Methodologies: Self-Validating Protocols
To ensure high scientific integrity, the bioactivity of these compounds is validated through a rigorous, two-tiered experimental workflow. The protocols below are designed as self-validating systems, incorporating strict internal controls to establish absolute causality between the drug candidate and the observed biological response.
Step-by-step experimental workflow for evaluating anti-inflammatory bioactivity.
Protocol A: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)
Causality & Rationale: Unlike radiometric assays that measure generic substrate depletion, the EIA specifically quantifies the downstream production of Prostaglandin E2 (PGE2). This directly correlates with the physiological mechanism of inflammation, providing a highly accurate representation of a drug's true inhibitory power. Self-Validation Mechanism: The assay utilizes a competitive ELISA format. A known PGE2 standard curve is run simultaneously on every plate. If the standard curve fails to achieve an R² > 0.99, the assay auto-invalidates, preventing false-positive efficacy readings.
-
Reagent Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor) and EDTA.
-
Compound Incubation: Dispense 10 µL of the test compound (fluorophenyl pyrazole or celecoxib, serially diluted from 100 µM to 0.01 µM) into designated wells. Add 10 µL of the respective COX enzyme. Incubate at 37°C for 15 minutes to allow for steady-state binding.
-
Reaction Initiation: Add 10 µL of arachidonic acid (substrate) to all wells. Incubate for exactly 2 minutes at 37°C.
-
Reaction Termination & Quantification: Stop the reaction by adding 1M HCl. Transfer the supernatant to a competitive PGE2 ELISA plate coated with a PGE2-specific monoclonal antibody.
-
Data Analysis: Read absorbance at 412 nm. Calculate the IC₅₀ using non-linear regression. The Selectivity Index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).
Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema Model
Causality & Rationale: The carrageenan model is the gold standard for in vivo anti-inflammatory screening because it produces a biphasic response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is strictly driven by COX-2-mediated prostaglandin release. By measuring edema at the 4-hour mark, we isolate the specific bioactivity of the COX-2 inhibitor. Self-Validation Mechanism: To eliminate handling bias, the operator measuring paw volume via plethysmometry must be strictly blinded to the treatment groups. A vehicle-only control group validates the baseline inflammatory response.
-
Animal Preparation: Fast adult male Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum. Divide into groups of six.
-
Dosing: Administer the test compounds (fluorophenyl pyrazoles, celecoxib, or vehicle) orally via gavage at predefined doses (e.g., 10, 20, 50 mg/kg) suspended in 0.5% carboxymethyl cellulose.
-
Induction of Inflammation: One hour post-dosing, inject 0.1 mL of a 1% w/v freshly prepared carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Volume Measurement: Measure the paw volume using a calibrated digital plethysmometer immediately before injection (V₀) and at 1, 2, 3, 4, and 6 hours post-injection (Vₜ).
-
Efficacy Calculation: Calculate the percentage of edema inhibition using the formula: % Inhibition =[1 - (Vₜ - V₀) / (V_control_t - V_control_0)] × 100. Determine the ED₅₀ based on the dose-response curve at the 4-hour mark.
References
- Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC. nih.gov.
- Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - MDPI. mdpi.com.
- Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflamm
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Laboratory Disposal Protocol for 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde
In modern drug discovery and chemical synthesis, managing highly functionalized intermediates is as critical as synthesizing them. 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde presents a unique triad of disposal challenges: a robust carbon-fluorine bond, a reactive carbaldehyde moiety, and a nitrogen-rich pyrazole core.
As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets (SDS). This guide provides the mechanistic causality behind our disposal choices, ensuring your laboratory maintains strict environmental compliance while safeguarding personnel.
Chemical Risk & Reactivity Profile: The "Why" Behind the Protocol
To dispose of a chemical safely, we must first understand how it behaves under stress and degradation. 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde cannot be poured down the drain or thrown in standard biohazard bins[1]. Its disposal strategy is dictated by three structural features:
-
The Fluorine Atom (Halogenated Waste): Any organic compound containing fluorine, chlorine, bromine, or iodine must be strictly classified and segregated as Halogenated Organic Waste [2]. The carbon-fluorine (C-F) bond is exceptionally strong. If disposed of in standard municipal incinerators, fluorinated organics can survive the burn or form toxic, low-molecular-weight fluoroalkanes[3]. Proper destruction requires RCRA-permitted rotary kiln incinerators operating at elevated temperatures (>1000°C), equipped with caustic scrubbers to neutralize the resulting corrosive hydrogen fluoride (HF) gas[4].
-
The Carbaldehyde Moiety (Reactivity): Aldehydes are prone to autoxidation and act as mild reducing agents. In a mixed waste container, this compound is chemically incompatible with strong oxidizers, inorganic acids (e.g., nitric acid), and peroxides[5]. Commingling these can lead to exothermic reactions and dangerous pressure buildup inside waste carboys.
-
The Pyrazole Core (Nitrogen Emission): The nitrogen-rich heterocyclic core generates nitrogen oxides (NOx) upon combustion, further necessitating disposal in facilities with advanced catalytic reduction (DeNOx) emission controls.
Table 1: Waste Categorization & Operational Thresholds
| Parameter | Threshold / Specification | Operational Implication |
| Halogen Content | > 5% | The solvent mixture must be classified and manifested as Halogenated Organic Waste[6]. |
| Water Content | < 20% | Can be safely commingled with standard halogenated organic solvents (e.g., DCM, Chloroform)[5]. |
| Water Content | ≥ 20% | Must be routed to a separate "Aqueous Halogenated" waste stream to maintain the required BTU fuel value for the incinerator[5]. |
| Thermal Destruction | > 1000°C | Minimum temperature required in the primary combustion zone to ensure 99.99% destruction efficiency of C-F bonds[3]. |
Waste Routing & Segregation Logic
Proper segregation prevents dangerous cross-reactions and drastically reduces institutional disposal costs. Use the following decision matrix to route your waste correctly.
Decision matrix for the segregation and disposal of fluorinated pyrazole waste streams.
Operational Workflow: Step-by-Step Disposal Procedures
Protocol A: Disposal of Liquid Waste (Mother Liquors & HPLC Effluents)
This protocol applies to solutions where the compound is dissolved in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile).
-
Characterize the Matrix: Determine the total solvent composition. If the mixture contains >5% halogenated content (including the fluorinated pyrazole and any halogenated carrier solvents), it is a Halogenated Organic Waste[6].
-
Verify Compatibility (Self-Validation Step): Before transferring, verify that the receiving carboy contains no incompatible chemicals (e.g., inorganic acids, bases, or oxidizers)[5]. Causality: Mixing aldehydes with nitric acid can cause a violent, gas-producing oxidation reaction.
-
Transfer: Working entirely within a certified fume hood, place a secondary containment tray under a UN-rated polyethylene jerrycan (typically 5L to 20L). Use a dedicated funnel to transfer the liquid.
-
Cap and Tag: Seal the carboy. If volatile solvents are present, utilize a pressure-venting cap. Attach a hazardous waste tag immediately, explicitly listing "3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde" and checking the "Halogenated" and "Toxic" boxes.
Protocol B: Disposal of Solid Waste (Powders, Crystals, & Reaction Residues)
-
Collection: Sweep or scrape solid bulk residues into a wide-mouth, chemically inert container (e.g., an HDPE jar).
-
Labeling: Label the container as "Solid Halogenated Organic Waste - Toxic". Explicitly write "Contains Fluorinated Pyrazole Aldehyde".
-
Storage: Store the sealed container in a cool, dry, well-ventilated toxic storage cabinet away from oxidizing agents until your Environmental Health and Safety (EHS) department retrieves it.
Protocol C: Contaminated Consumables
-
Segregation: Do not dispose of chemical solids or heavily contaminated labware in standard biohazard bags[1].
-
Disposal: Place contaminated consumables (pipette tips, Eppendorf tubes, TLC plates, filter paper) into a dedicated solid hazardous debris bin. Double-bag the waste and label it as "Debris Contaminated with Halogenated Organics".
Mechanistic Justification: High-Temperature Incineration
Why is segregation so critical? When your segregated halogenated waste reaches a commercial disposal facility, it undergoes a highly specific thermal degradation pathway. Standard incineration is insufficient for the robust C-F bonds found in this pyrazole derivative[3].
High-temperature incineration pathway of fluorinated pyrazoles and required emission scrubbing.
By properly classifying this as halogenated waste, you ensure it is routed to a facility equipped with a Caustic Scrubber . Without this scrubber, the hydrogen fluoride (HF) generated during combustion would be released into the atmosphere or destroy the incinerator's refractory lining[4].
Emergency Spill Response
If a solution containing 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde is spilled:
-
Isolate: Evacuate non-essential personnel and ensure the laboratory fume hood is operating at maximum flow.
-
Neutralize Ignition Sources: Because the aldehyde and its carrier solvents can be flammable, immediately remove or power down all ignition sources[5].
-
Contain & Absorb: Use an inert, compatible absorbent (e.g., vermiculite or universal spill pads). Do not use combustible materials like paper towels for large solvent spills.
-
Collect: Sweep the absorbed material using non-sparking tools and place it into a hazardous waste pail. Label the pail as "Spill Cleanup - Halogenated Organic Waste"[5] and submit it to EHS.
References
-
[2] Maastricht University. "Hazardous waste from laboratories UNS50 and UNS40." 2
-
[1] University of Otago. "Laboratory chemical waste disposal guidelines." 1
-
[6] Tokyo University of Science. "Laboratory Liquid Waste Disposal Flow Chart." 6
-
[5] Nipissing University. "Hazardous Materials Disposal Guide."5
-
[4] U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." 4
-
[3] National Institutes of Health (PMC). "Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States." 3
Sources
- 1. otago.ac.nz [otago.ac.nz]
- 2. Hazardous waste from laboratories UNS50 and UNS40 - Maastricht University [maastrichtuniversity.nl]
- 3. Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. nipissingu.ca [nipissingu.ca]
- 6. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
